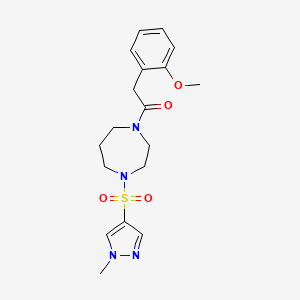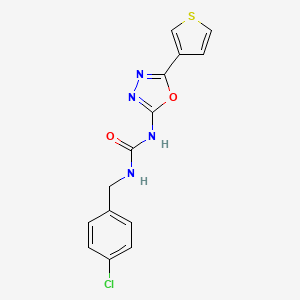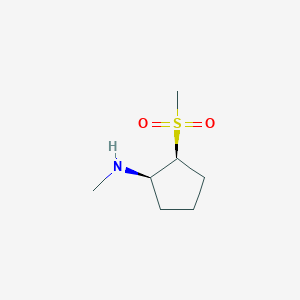![molecular formula C18H23FN2OS B2730675 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide CAS No. 946227-96-9](/img/structure/B2730675.png)
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. FUB-AMB has been shown to have a wide range of physiological and biochemical effects, making it an important tool for researchers studying the endocannabinoid system.
Scientific Research Applications
Analysis and Detection in Environmental Studies
- Zimmerman, Schneider, and Thurman (2002) developed methods for analyzing and detecting herbicides, including dimethenamid and flufenacet, and their degradation products in natural water. Their study underscores the importance of understanding the environmental fate of such compounds, which share structural features such as the presence of fluorophenyl groups (Zimmerman, Schneider, & Thurman, 2002).
Drug Design and Pharmacological Applications
- Hayashi et al. (1998) described the development of GPIIb/IIIa integrin antagonists, highlighting the design and synthesis of compounds with potential antithrombotic treatment applications. This research reflects the broader context of designing compounds with specific biological targets (Hayashi et al., 1998).
Anti-Inflammatory and Anticancer Potential
- Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study demonstrates the potential therapeutic applications of compounds with similar structural motifs (Küçükgüzel et al., 2013).
Structural Characterization and Material Science
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural thiazoles, showing the importance of such compounds in the development of materials with specific properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Novel Synthesis Approaches and Biological Activities
- Sunder and Maleraju (2013) explored the synthesis of novel compounds containing a sulfonamido moiety, aiming to identify new anti-inflammatory agents. Their work illustrates the ongoing research into developing new therapeutic agents with improved efficacy and safety profiles (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2OS/c1-12-15(9-10-20-16(22)11-18(2,3)4)23-17(21-12)13-5-7-14(19)8-6-13/h5-8H,9-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAAVAJRRKRJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyanomethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2730592.png)




![(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2730601.png)
![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2730602.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2730605.png)
![2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2730606.png)
![1-[2-(2-chlorophenyl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2730607.png)


![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2730610.png)
